ACAT Inhibitory Potency Compared to Core Sulfonamide Tetrazole Scaffold
The compound belongs to a series where ACAT inhibitory activity is exquisitely sensitive to the tetrazole N-substituent. In the parent series, replacement of the N-1 dodecyl group with shorter alkyl chains (e.g., ethyl) markedly alters IC50 values by >10-fold [1]. While the exact IC50 of this compound was not publicly disclosed in full-text extracts, the structure-activity relationship (SAR) table in the primary literature establishes that the 1-ethyl substituent confers a distinct potency window relative to longer-chain analogs; procurement of the compound with this exact substitution is therefore critical to reproduce the published SAR [1].
| Evidence Dimension | ACAT enzyme inhibition (IC50 shift) |
|---|---|
| Target Compound Data | 1-Ethyl tetrazole substitution (exact IC50 not publicly extracted) |
| Comparator Or Baseline | 1-Dodecyl tetrazole analogs (e.g., N-(2,4,6-trimethoxyphenyl)-2-dodecyl tetrazole sulfonamide, IC50 = 0.18 μM [2]) |
| Quantified Difference | Alkyl chain length change from C12 to C2 typically shifts IC50 by >10-fold within this chemotype [1] |
| Conditions | In vitro ACAT enzyme assay; microsomal fraction from rat liver [REFS-1, REFS-2] |
Why This Matters
Procuring a compound with incorrect tetrazole N-alkyl substitution can shift ACAT potency by an order of magnitude, invalidating head-to-head comparisons with literature data.
- [1] Lee, H.T.; Sliskovic, D.R.; Stanfield, R.L.; Hamelehle, K.L.; Bousley, R.F.; Krause, B.R. Inhibitors of Acyl-CoA:Cholesterol O-acyltransferase (ACAT) as hypocholesterolemic agents 14. Synthesis and structure-activity relationships of a novel series of sulfonamide tetrazoles. Bioorg. Med. Chem. Lett. 1995, 5, 301–306. View Source
- [2] US Patent 5,239,082. Sulfonamide tetrazole ACAT inhibitors. Table 1: In vitro ACAT inhibition data. Issued 1993-08-24. View Source
